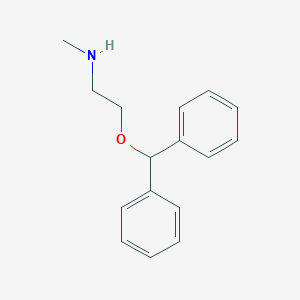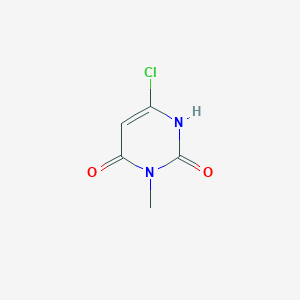
6-クロロ-3-メチルウラシル
概要
説明
BCX-140は、ノイラミニダーゼ阻害剤として知られる安息香酸系化合物です。ノイラミニダーゼは、インフルエンザウイルスの複製において重要な役割を果たす酵素です。 この酵素を阻害することにより、BCX-140は宿主生物内でのウイルスの拡散を潜在的に阻止できる可能性があります .
科学的研究の応用
BCX-140 has been extensively studied for its potential use in treating influenza infections. Its ability to inhibit neuraminidase makes it a valuable tool in antiviral research. The compound has been used to select and characterize resistant strains of influenza virus, providing insights into the mechanisms of resistance and helping to design more effective antiviral drugs . Additionally, BCX-140’s role in inhibiting neuraminidase has implications for other viral infections that rely on similar enzymes for replication .
作用機序
BCX-140の作用機序には、ノイラミニダーゼの活性部位への結合が含まれます。化合物のグアニジノ基は、活性部位にあるGlu-276などの特定のアミノ酸残基と相互作用します。 この結合により、ノイラミニダーゼはシアル酸残基を切断できなくなり、感染した細胞からの新しいウイルス粒子の放出が阻害されます . このメカニズムは、宿主生物内でのウイルスの拡散を制限するために不可欠です .
生化学分析
Biochemical Properties
6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
The effects of 6-Chloro-3-methyluracil on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Chloro-3-methyluracil exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 6-Chloro-3-methyluracil can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-methyluracil vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .
Metabolic Pathways
6-Chloro-3-methyluracil is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
6-Chloro-3-methyluracil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Chloro-3-methyluracil and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
準備方法
BCX-140の合成には、安息香酸誘導体の使用が含まれます。具体的な合成経路および反応条件は、公開文献では広く記載されていません。 化合物は、安息香酸構造を修飾して、その阻害活性に必要な官能基を含む一連の化学反応によって調製されることが知られています .
化学反応の分析
BCX-140は、主にノイラミニダーゼとの相互作用に焦点を当てたさまざまな化学反応を受けます。この化合物はノイラミニダーゼの活性部位に結合し、宿主細胞の表面にあるシアル酸残基を酵素が切断するのを防ぎます。 この阻害は、BCX-140とノイラミニダーゼの活性部位にある特定のアミノ酸残基との間で水素結合やその他の相互作用が形成されることで達成されます .
科学研究への応用
BCX-140は、インフルエンザ感染症の治療における潜在的な使用について広範な研究が行われています。ノイラミニダーゼを阻害する能力により、抗ウイルス研究における貴重なツールとなっています。 この化合物は、インフルエンザウイルスの耐性株を選択および特性評価するために使用されており、耐性メカニズムに関する洞察を提供し、より効果的な抗ウイルス薬の設計に役立っています . さらに、BCX-140のノイラミニダーゼ阻害における役割は、同様の酵素を複製に依存する他のウイルス感染症にも影響を与えています .
類似化合物との比較
BCX-140は、4-グアニジノ-2,4-ジデオキシ-2,3-デヒドロ-N-アセチルノイラミン酸(GANA)などの他のノイラミニダーゼ阻害剤と類似しています。 BCX-140は、GANAとは反対の向きでノイラミニダーゼ活性部位に結合します。 この独特の結合配向により、BCX-140は異なるアミノ酸残基と相互作用することができ、ノイラミニダーゼ活性を阻害するための代替アプローチを提供します . 他の類似の化合物には、BCX-2798やBCX-1812などがあります。これらはノイラミニダーゼを標的とするものですが、結合親和性や酵素との特定の相互作用が異なる場合があります .
特性
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

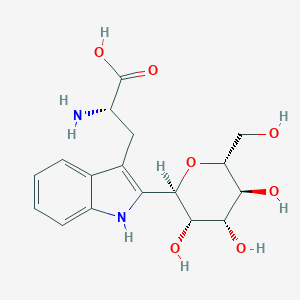

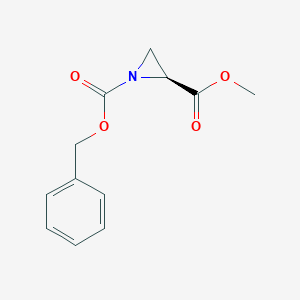
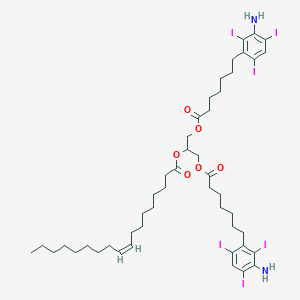
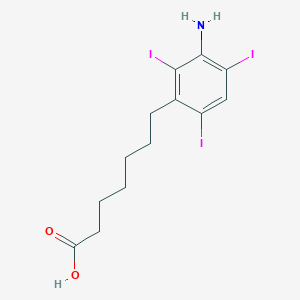

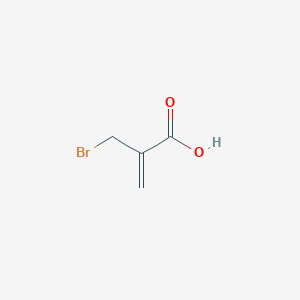
![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)
